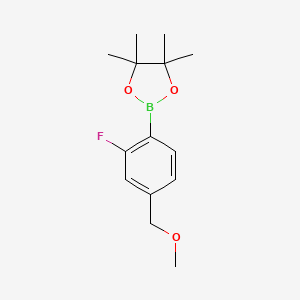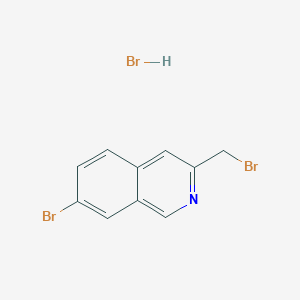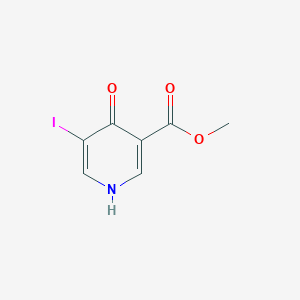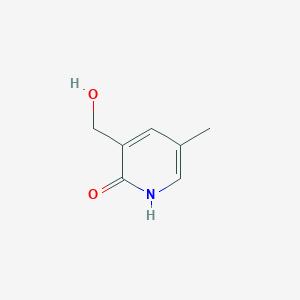![molecular formula C7H10N2O B13673656 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ol](/img/structure/B13673656.png)
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ol: is a heterocyclic compound with the molecular formula C7H10N2O.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ol typically involves the condensation of Meldrum’s acid with 2-(nitromethylene)imidazolidine and aldehydes in the presence of sodium bromide in propanol. The reaction is carried out under constant current density at room temperature .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ol is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds with potential biological activities .
Biology: The compound has shown promise in biological studies, particularly in the development of antibacterial agents. Derivatives of this compound have exhibited significant antibacterial activity against various strains of bacteria .
Medicine: In medicinal chemistry, this compound derivatives are being explored for their potential as therapeutic agents, including antimicrobial and anti-inflammatory properties .
Industry: The compound is also used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Wirkmechanismus
The exact mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ol is not fully understood. it is believed to interact with specific molecular targets, such as bacterial enzymes, leading to the inhibition of bacterial growth. The compound may also modulate inflammatory pathways, contributing to its anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol
- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide
- 4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile
Comparison: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ol is unique due to its specific structural features and the presence of a hydroxyl group at the 5-position, which may contribute to its distinct biological activities. Compared to its analogs, this compound has shown promising antibacterial and anti-inflammatory properties, making it a valuable candidate for further research and development .
Eigenschaften
Molekularformel |
C7H10N2O |
|---|---|
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-5-ol |
InChI |
InChI=1S/C7H10N2O/c10-7-3-1-2-6-8-4-5-9(6)7/h4-5,7,10H,1-3H2 |
InChI-Schlüssel |
YVYBUPZVAYRUED-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N2C=CN=C2C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Fluorooxazolo[4,5-b]pyridine](/img/structure/B13673576.png)





![tert-Butyl 7-hydroxyhexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B13673611.png)
![5-[(Tetrahydro-2H-pyran-2-yl)oxy]-2-pentanone](/img/structure/B13673620.png)





